molecular formula C9H10N2O2 B14710006 N'-(Benzoyloxy)ethanimidamide CAS No. 22046-72-6

N'-(Benzoyloxy)ethanimidamide

Cat. No.: B14710006
CAS No.: 22046-72-6
M. Wt: 178.19 g/mol
InChI Key: RCEYRIRSOPAQFW-UHFFFAOYSA-N
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Description

N'-(Benzoyloxy)ethanimidamide is an organic compound characterized by an ethanimidamide backbone substituted with a benzoyloxy group. For instance, compounds like 2-(4-chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide () and N'-(benzoyloxy)(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide () highlight the influence of substituents on physicochemical and biological activities.

Properties

CAS No.

22046-72-6

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(1-aminoethylideneamino) benzoate

InChI

InChI=1S/C9H10N2O2/c1-7(10)11-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11)

InChI Key

RCEYRIRSOPAQFW-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Benzoyloxy)ethanimidamide typically involves the reaction of ethanimidamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

Ethanimidamide+Benzoyl ChlorideN’-(Benzoyloxy)ethanimidamide+HCl\text{Ethanimidamide} + \text{Benzoyl Chloride} \rightarrow \text{N'-(Benzoyloxy)ethanimidamide} + \text{HCl} Ethanimidamide+Benzoyl Chloride→N’-(Benzoyloxy)ethanimidamide+HCl

Industrial Production Methods

Industrial production of N’-(Benzoyloxy)ethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(Benzoyloxy)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(benzoyloxy)ethanimidamide oxides, while reduction can produce ethanimidamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(Benzoyloxy)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide

  • Synthesis: Prepared via reaction of hydroxylamine hydrochloride with a precursor in methanol/water, yielding a white solid (58% yield) with a melting point of 166°C .

N'-(Benzoyloxy)(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

  • Structure : Incorporates a pyrazole ring (3,5-dimethyl-4-nitro) alongside the benzoyloxy group.
  • Molecular Weight : 317.3 g/mol, larger than simpler ethanimidamide derivatives due to the pyrazole substituent .

N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride

  • Properties : Thiomorpholine substituent introduces steric hindrance and modulates dipole interactions. Demonstrates distinct nucleophilic substitution kinetics influenced by solvent polarity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N'-(Benzoyloxy)ethanimidamide ~240* Not reported Benzoyloxy, amidine
2-(4-Chlorophenyl)-N′-hydroxy derivative Not reported 166 4-Chlorophenyl, hydroxyimino
N'-(Benzoyloxy)pyrazole derivative 317.3 Not reported Pyrazole, benzoyloxy
(1Z)-N'-hydroxy-2-(1-propylpiperidinyl) 199.3 Not reported Piperidinyl, hydroxyamidine

*Estimated based on structural analogs.

  • Solubility and Reactivity : Benzoyloxy groups (electron-withdrawing) may reduce solubility in polar solvents compared to hydroxymethyl or thiomorpholine substituents ().

Reactivity and Molecular Interactions

  • Hydrogen Bonding : Amidines form strong hydrogen bonds, as shown in N-(6-bromocyclohexenyl)-N′-(triflyl)ethanimidamide, where conformational transitions (E-syn → E-anti) stabilize cyclic dimers .
  • Steric Effects : Thiomorpholine substituents () and piperidinyl groups () introduce steric hindrance, altering reaction pathways compared to planar benzoyloxy substituents.

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